2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide
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Overview
Description
2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields such as medicine, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves the reaction of 2-hydroxy-5-methoxybenzoic acid with 3-(2-phenylethoxy)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities such as antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methoxybenzamide
- 3-(2-Phenylethoxy)aniline
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide is unique due to its specific structural features, such as the presence of both hydroxyl and methoxy groups on the benzamide core, as well as the phenylethoxy substituent. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
648924-36-1 |
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Molecular Formula |
C22H21NO4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H21NO4/c1-26-18-10-11-21(24)20(15-18)22(25)23-17-8-5-9-19(14-17)27-13-12-16-6-3-2-4-7-16/h2-11,14-15,24H,12-13H2,1H3,(H,23,25) |
InChI Key |
FXOWKZIQMWUDSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
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